3-Iodo-2,7-dimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2,7-dimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 3-Iodo-2,7-dimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3-iodo-2,7-dimethylpyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
3-Iodo-2,7-dimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with different aryl or alkyl groups using Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with potential biological activities .
Scientific Research Applications
3-Iodo-2,7-dimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential anticancer, antiviral, and anti-inflammatory activities.
Materials Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
Biological Studies: It is used in studying enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 3-Iodo-2,7-dimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In biological systems, it may interfere with signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
3-Iodo-2,7-dimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one can be compared with other pyrazolo[1,5-a]pyrimidines, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its energetic properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific iodine substitution, which imparts distinct reactivity and potential biological activities .
Properties
IUPAC Name |
3-iodo-2,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3O/c1-4-3-6(13)10-8-7(9)5(2)11-12(4)8/h3H,1-2H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHSYXSXYNGETO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C(C(=NN12)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.